(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]-2-propenohydrazide
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Description
(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]-2-propenohydrazide is a useful research compound. Its molecular formula is C14H13F3N4O3 and its molecular weight is 342.278. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
This compound is related to a class of substances involved in the synthesis of various organic molecules, including heterocyclic compounds and liquid-crystal materials. For example, research has shown the synthesis of liquid-crystal 2-cyano-5-[p-alkyl(alkoxy)phenyl]pyridines through reactions involving similar cyano and dimethylamino functional groups, indicating its utility in creating materials with specific properties like liquid-crystalline behavior (Pavlyuchenko et al., 1980).
Molecular Structure Analysis
Studies have also focused on determining the molecular structures of compounds with related functional groups. For instance, the crystal structure of a substituted 2-furylethylene derivative was analyzed, providing insights into the spatial arrangement and interactions within such molecules, which is crucial for understanding their chemical behavior and potential applications (Lokaj et al., 1989).
Reactivity and Applications
Research into the reactivity of similar compounds has led to the development of new synthetic pathways and materials. For example, hetero-Diels-Alder reactions involving enaminothione with electrophilic olefins have been used to synthesize 2-furyl substituted 2H-thiopyrans, showcasing the versatility of such compounds in organic synthesis (Bogdanowicz-Szwed & Budzowski, 2002).
Properties
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-[(E)-[4,4,4-trifluoro-1-(furan-2-yl)-3-oxobutylidene]amino]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3/c1-21(2)8-9(7-18)13(23)20-19-10(11-4-3-5-24-11)6-12(22)14(15,16)17/h3-5,8H,6H2,1-2H3,(H,20,23)/b9-8+,19-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKCPYZVBAZVSD-HMMGSGLESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NN=C(CC(=O)C(F)(F)F)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)N/N=C(\CC(=O)C(F)(F)F)/C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817741 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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